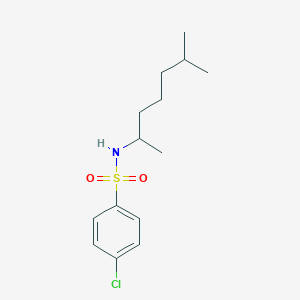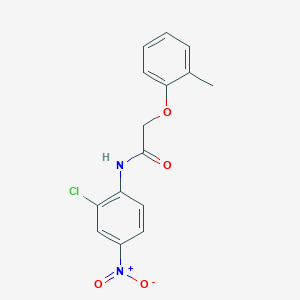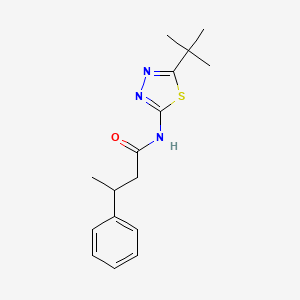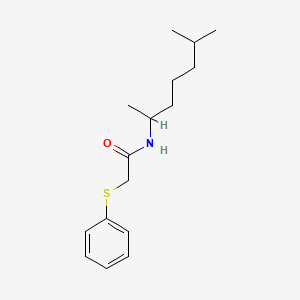![molecular formula C18H21N3O B3976922 1-[1-(1-benzofuran-2-ylmethyl)pyrrolidin-3-yl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3976922.png)
1-[1-(1-benzofuran-2-ylmethyl)pyrrolidin-3-yl]-3,5-dimethyl-1H-pyrazole
Descripción general
Descripción
1-[1-(1-benzofuran-2-ylmethyl)pyrrolidin-3-yl]-3,5-dimethyl-1H-pyrazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "BDMP" and is synthesized through a multi-step process. In
Aplicaciones Científicas De Investigación
BDMP has been studied extensively for its potential applications in various scientific fields. It has been found to have significant anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammation. BDMP has also been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells.
Mecanismo De Acción
BDMP exerts its effects through the modulation of various biochemical pathways in the body. It has been found to inhibit the production of inflammatory cytokines and chemokines, which are involved in the development of chronic pain and inflammation. BDMP also activates the opioid receptors in the brain, leading to the release of endogenous opioids, which are natural painkillers.
Biochemical and Physiological Effects
BDMP has been shown to have significant effects on various biochemical and physiological processes in the body. It has been found to reduce inflammation and pain, improve cognitive function, and enhance immune function. BDMP has also been shown to have antioxidant properties, which may help protect against oxidative stress and cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDMP has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. BDMP also has a well-defined mechanism of action, which allows for more targeted and specific research. However, there are also limitations to the use of BDMP in lab experiments. It is important to note that BDMP has not been extensively studied in humans, and its safety and efficacy have not been fully established. Additionally, the effects of BDMP may vary depending on the specific experimental conditions and the model system used.
Direcciones Futuras
There are several future directions for the study of BDMP. One area of research is the further exploration of its potential as an anti-inflammatory and analgesic agent. This could involve the development of more targeted and specific formulations of BDMP for clinical use. Another area of research is the investigation of its potential as an anti-cancer agent, which could involve the development of novel therapeutic strategies based on BDMP. Additionally, the effects of BDMP on other physiological processes, such as metabolism and cardiovascular function, could be explored. Overall, the study of BDMP has the potential to lead to significant advancements in the fields of medicine and biomedical research.
Propiedades
IUPAC Name |
1-[1-(1-benzofuran-2-ylmethyl)pyrrolidin-3-yl]-3,5-dimethylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-13-9-14(2)21(19-13)16-7-8-20(11-16)12-17-10-15-5-3-4-6-18(15)22-17/h3-6,9-10,16H,7-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBHMHKTUFGFCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CCN(C2)CC3=CC4=CC=CC=C4O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-bromophenyl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B3976843.png)

![5-[4-(2-furoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B3976869.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(3-methoxyphenyl)benzamide](/img/structure/B3976871.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B3976874.png)

![N-cyclopropyl-5-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3976880.png)
![1-[(4-fluorophenyl)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B3976887.png)

![7-cyclohexyl-2,4-dimethylbenzo[b]-1,8-naphthyridin-5(10H)-one](/img/structure/B3976904.png)
![N-methyl-N-{2-[(6-methyl-2-phenylpyrimidin-4-yl)amino]ethyl}methanesulfonamide](/img/structure/B3976907.png)

![1-(5-{[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-1H-pyrazol-3-yl)ethanone](/img/structure/B3976912.png)
![N-(3-chlorophenyl)-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3976923.png)